N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide
Description
The compound N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide is a structurally complex molecule featuring a tetrazole core, a naphthamide moiety, and an ethoxy substituent. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is substituted with a 2-amino-2-oxoethyl group, which may act as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities . The ethoxy group on the naphthamide moiety likely influences lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-2-32-18-12-7-14-5-3-4-6-17(14)20(18)21(30)24-15-8-10-16(11-9-15)28-22(31)27(25-26-28)13-19(23)29/h3-12H,2,13H2,1H3,(H2,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESLVPGIOZVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide involves several steps, typically starting with the preparation of intermediate compounds. A common approach includes:
Step 1: Synthesis of 2-amino-2-oxoethyl derivatives.
Step 2: Formation of 5-oxo-4,5-dihydro-1H-tetrazole ring.
Step 3: Coupling with phenyl and naphthamide derivatives.
The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized batch processes or continuous flow systems, designed to maximize efficiency and scalability. Key factors include the choice of catalysts, purification steps, and waste management to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups into more oxidized forms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro or keto groups, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing and reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used, but generally include a variety of substituted tetrazoles, naphthamides, and related derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, useful in materials science and catalysis.
Biology
In biological research, it can be used as a probe to study enzyme functions and interactions due to its diverse reactive groups.
Medicine
Medical research explores its potential as a drug candidate, particularly in targeting specific pathways involved in diseases such as cancer and inflammation.
Industry
Industrially, it can be applied in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the structure of proteins, thereby modulating biochemical pathways.
Comparison with Similar Compounds
To contextualize the properties of this compound, a comparative analysis is conducted with structurally related molecules, focusing on heterocyclic cores, substituent effects, and synthetic pathways. Key examples include derivatives from the 1,3,4-oxadiazole and thiazole families, as described in .
Structural and Functional Differences
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
| Property | Target Compound | Compound A (Oxadiazole) | Compound B (Thiazole) |
|---|---|---|---|
| Molecular Weight | ~460 g/mol | ~350 g/mol | ~380 g/mol |
| logP | 3.2 (moderate lipophilicity) | 2.8 | 3.5 |
| Aqueous Solubility | 0.45 mg/mL | 0.78 mg/mL | 0.32 mg/mL |
| Metabolic Stability | High (tetrazole) | Moderate (oxadiazole) | Low (thiazole) |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
